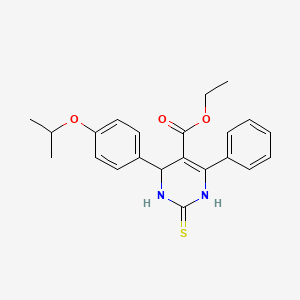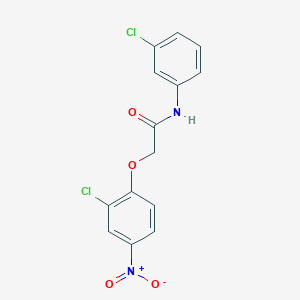
2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide, also known as N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenyl)acetamide, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(2-chloro-4-nitrophenoxy)-2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide(3-chlorophenyl)acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. It may also act as a corrosion inhibitor by forming a protective layer on the surface of metals.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-chloro-4-nitrophenoxy)-2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide(3-chlorophenyl)acetamide has anti-inflammatory and anticancer effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
実験室実験の利点と制限
One advantage of using 2-(2-chloro-4-nitrophenoxy)-2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide(3-chlorophenyl)acetamide in lab experiments is that it is readily available and can be synthesized using a well-established method. It also has a high purity and can be easily characterized using various analytical techniques.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Further studies are needed to elucidate its mode of action and potential side effects.
将来の方向性
There are several future directions for the study of 2-(2-chloro-4-nitrophenoxy)-2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide(3-chlorophenyl)acetamide. In the field of medicinal chemistry, further studies are needed to investigate its potential as an anti-inflammatory and anticancer agent. Studies are also needed to investigate its potential side effects and toxicity.
In the field of materials science, further studies are needed to investigate its potential as a corrosion inhibitor and dye for OLEDs. Studies are also needed to investigate its thermal stability and fluorescence properties.
Conclusion:
2-(2-chloro-4-nitrophenoxy)-2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide(3-chlorophenyl)acetamide is a chemical compound that has potential applications in various scientific fields. Its synthesis method has been well-established and it has been studied for its anti-inflammatory and anticancer effects, as well as its potential as a corrosion inhibitor and dye for OLEDs. Further studies are needed to elucidate its mechanism of action and potential side effects, as well as its potential applications in these fields.
合成法
The synthesis of 2-(2-chloro-4-nitrophenoxy)-2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide(3-chlorophenyl)acetamide involves the reaction of 3-chloroaniline with 2-chloro-4-nitrophenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetyl chloride to form the final compound. This synthesis method has been well-established and yields a high purity product.
科学的研究の応用
2-(2-chloro-4-nitrophenoxy)-2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide(3-chlorophenyl)acetamide has been studied for its potential applications in various scientific fields. In the field of medicinal chemistry, this compound has been investigated as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. It has also been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
In the field of materials science, 2-(2-chloro-4-nitrophenoxy)-2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide(3-chlorophenyl)acetamide has been studied for its potential applications as a corrosion inhibitor for metals. It has also been investigated as a potential dye for organic light-emitting diodes (OLEDs) due to its high thermal stability and fluorescence properties.
特性
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-9-2-1-3-10(6-9)17-14(19)8-22-13-5-4-11(18(20)21)7-12(13)16/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUYWVHRWKQFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-nitrophenoxy)-N-(3-chlorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

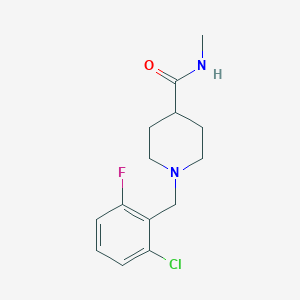
![5-(3-bromo-4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5067478.png)
![2-[(3-isoxazolylmethyl)thio]-5,6-dimethoxy-1H-benzimidazole](/img/structure/B5067480.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5067493.png)
![2-({[4-(1-adamantyl)-2-methylphenyl]amino}methyl)-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5067497.png)

![2-{[4-(ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5067511.png)
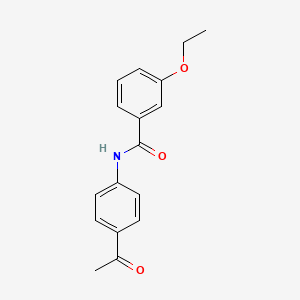
![N-{[(2-nitrophenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5067533.png)
![1-(2-chloro-2-propen-1-yl)-7-methyl-3-({[3-(4-morpholinyl)propyl]amino}methyl)-2(1H)-quinolinone](/img/structure/B5067538.png)
![1-iodo-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5067540.png)
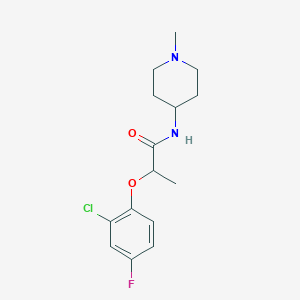
![N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5067559.png)
